D-Glucitol, 2,3:5,6-dianhydro- (9CI)
Description
D-Glucitol, 2,3:5,6-dianhydro- (9CI) (CAS: 124379-07-3) is a bicyclic sugar alcohol derivative formed by the elimination of two water molecules from D-glucitol (sorbitol) at the 2,3- and 5,6-positions. Its molecular formula is C₆H₁₀O₄, with a molecular weight of 146.14 g/mol (Figure 1). This compound is structurally characterized by two fused tetrahydrofuran rings, which confer rigidity and influence its physicochemical properties and reactivity.
Properties
CAS No. |
124379-07-3 |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.142 |
IUPAC Name |
[3-(hydroxymethyl)oxiran-2-yl]-(oxiran-2-yl)methanol |
InChI |
InChI=1S/C6H10O4/c7-1-3-6(10-3)5(8)4-2-9-4/h3-8H,1-2H2 |
InChI Key |
YLCXEYPUYRBLSN-UHFFFAOYSA-N |
SMILES |
C1C(O1)C(C2C(O2)CO)O |
Synonyms |
D-Glucitol, 2,3:5,6-dianhydro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Differences
The table below highlights key structural differences between D-Glucitol, 2,3:5,6-dianhydro-, and related dianhydro sugar alcohols:
| Compound | CAS No. | Molecular Formula | Ring Positions | Substituents | Key Features |
|---|---|---|---|---|---|
| D-Glucitol, 2,3:5,6-dianhydro- | 124379-07-3 | C₆H₁₀O₄ | 2,3- and 5,6- | None | Bicyclic, two fused tetrahydrofuran rings |
| Isosorbide (1,4:3,6-dianhydro-D-glucitol) | 652-67-5 | C₆H₁₀O₄ | 1,4- and 3,6- | None | Rigid bicyclic structure; industrial monomer |
| Dianhydrogalactitol | 23261-20-3 | C₆H₁₀O₈ | 1,2- and 5,6- | Two epoxide groups | Anticancer agent (NSC 132313) |
| D-Glucitol diacetate (1,4:3,6-dianhydro-) | 13042-38-1 | C₁₀H₁₄O₆ | 1,4- and 3,6- | Two acetyl groups | Enhanced lipophilicity; plasticizer |
Key Observations :
- Ring Positioning : The 2,3:5,6-dianhydro structure creates a distinct spatial arrangement compared to isosorbide (1,4:3,6-dianhydro), which is widely used in biodegradable polymers (e.g., polyesters) due to its rigidity and low toxicity .
- Functional Groups : Dianhydrogalactitol (C₆H₁₀O₈) contains two epoxide groups, enabling alkylation reactions with DNA/RNA, a mechanism exploited in its role as an anticancer agent .
- Derivatization : Acetylation (e.g., D-Glucitol diacetate) increases hydrophobicity, enhancing compatibility with organic matrices for plasticizer applications .
Physicochemical Properties
The following table compares critical physicochemical parameters:
| Property | D-Glucitol, 2,3:5,6-dianhydro- | Isosorbide | Dianhydrogalactitol | D-Glucitol diacetate |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 146.14 | 146.14 | 198.14 | 230.21 |
| Hydrogen Bond Donors | 2 (estimated) | 2 | 4 (epoxide oxygens) | 0 |
| Topological Polar Surface Area (Ų) | ~94.8 (estimated) | 77.4 | ~120 (estimated) | 94.8 |
| Melting Point (°C) | Not reported | 60–65 | Not reported | Not reported |
| Solubility | Likely polar solvents | Low water solubility | Moderate in DMSO | Soluble in organics |
Key Observations :
- Hydrogen Bonding: The 2,3:5,6-dianhydro derivative likely retains two hydroxyl groups (as seen in analogs), contributing to moderate polarity and solubility in polar solvents like ethanol or acetone .
- Polar Surface Area : Isosorbide’s lower TPSA (77.4 Ų) correlates with its use in hydrophobic polymer matrices, whereas the higher TPSA of dianhydrogalactitol (~120 Ų) may enhance interactions with biological targets .
D-Glucitol, 2,3:5,6-dianhydro- (9CI)
Isosorbide
- Polymers : Used in polycarbonates and polyesters (e.g., Dupont’s "Sorona®") due to rigidity and biodegradability .
- Pharmaceuticals: Intermediate in nitrate prodrugs (e.g., isosorbide mononitrate for angina) .
Dianhydrogalactitol
- Anticancer Agent : Inhibits DNA replication via alkylation; clinical trials for glioblastoma and ovarian cancer .
D-Glucitol Diacetate
- Plasticizers : Improves flexibility in cellulose acetate films and coatings .
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